2-bromo-N-(1-phenylethyl)butanamide
Description
Significance of α-Functionalized Amides as Synthetic Intermediates
α-Functionalized amides are crucial building blocks in organic synthesis due to their versatility. acs.orgresearchgate.netpulsus.com They serve as precursors for a wide array of other functional groups, making them valuable in the construction of complex molecules. acs.org The introduction of a heteroatom at the α-position of an amide is a significant transformation because the resulting products are themselves useful, such as in the synthesis of amino acid derivatives. acs.orgacs.org
The amide functional group is a cornerstone of chemistry and biology, most notably as the linking unit in proteins. researchgate.net Consequently, methods for their synthesis and subsequent functionalization are of paramount importance. researchgate.netpulsus.com The development of new and efficient routes to access α-functionalized amides is a key area of research, aiming to improve upon classical methods that can be limited by low atom economy. pulsus.com These intermediates are instrumental in producing biologically active molecules, heterocycles, and other valuable chemical entities. nih.gov The ability to perform functionalization at the α-position allows for the creation of C-C, C-O, C-N, and C-S bonds, expanding the synthetic chemist's toolkit. nih.gov
Overview of Brominated Organic Scaffolds in Synthesis
Brominated organic compounds are widely utilized as versatile intermediates in both synthetic and medicinal chemistry. researchgate.net The incorporation of a bromine atom into a molecular framework provides a reactive handle for a multitude of chemical transformations. hud.ac.uknih.gov Bromination is considered one of the most critical reactions in organic synthesis and can be achieved through various methods, including the use of molecular bromine or other bromo-organic reagents. hud.ac.uknih.govbohrium.com
The utility of brominated scaffolds stems from their role as precursors in fundamental reactions such as nucleophilic substitutions and catalytic cross-coupling reactions. researchgate.net These reactions are essential for the rapid exploration of chemical space and the synthesis of pharmaceuticals and agrochemicals. researchgate.net The carbon-bromine bond's reactivity allows for its conversion into other functional groups, making brominated compounds key strategic intermediates in multi-step syntheses. nih.gov Furthermore, bromine-mediated cyclization reactions have been developed as a powerful tool for constructing complex cyclic systems. acs.org
Contextualization of 2-Bromo-N-(1-phenylethyl)butanamide within the α-Bromoamide Class
This compound belongs to the class of α-bromoamides. This classification is defined by the presence of a bromine atom on the carbon adjacent (the α-position) to the carbonyl group of the butanamide chain. The structure also features a chiral 1-phenylethyl group attached to the amide nitrogen.
The reactivity of α-haloamides like this compound is a subject of significant interest. nih.govbohrium.com These compounds can participate in a variety of chemical transformations, including the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov They are also employed in carbon-carbon cross-coupling reactions and radical-mediated transformations to access diverse cyclic structures. nih.gov
The general reactivity of α-haloamides often involves the lability of the α-halogen, which can be displaced in nucleophilic substitution reactions. nih.gov For instance, the chloride in analogous α-chloroamides can readily undergo SN2 reactions to afford α-amino and α-oxyamides. nih.gov It is this potential for substitution and other transformations that positions α-bromoamides as valuable intermediates in synthetic organic chemistry. The specific stereochemistry of the 1-phenylethyl group in this compound can also be exploited to influence the stereochemical outcome of reactions, a key consideration in asymmetric synthesis.
Below are the chemical properties of this compound.
| Property | Value |
| CAS Number | 171020-66-9 bldpharm.comsigmaaldrich.com |
| Molecular Formula | C₁₂H₁₆BrNO guidechem.com |
| Molecular Weight | 270.17 g/mol guidechem.comsigmaaldrich.com |
| Canonical SMILES | CCCC(=O)NC(CBr)C1=CC=CC=C1 guidechem.com |
| InChI Key | GUKGBFLGNWQDIV-UHFFFAOYSA-N guidechem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-bromo-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15) |
InChI Key |
KWJRDEPTKUECIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo N 1 Phenylethyl Butanamide
Direct Bromination Approaches
Direct bromination at the α-carbon of a carbonyl compound is a fundamental transformation in organic synthesis. For the synthesis of 2-bromo-N-(1-phenylethyl)butanamide, this involves the selective bromination of the corresponding butanamide precursor.
The α-position of amides can be brominated using various reagents, with N-Bromosuccinimide (NBS) being a common and effective choice. missouri.edu
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for radical substitution, as well as electrophilic addition and substitution reactions. wikipedia.org It serves as a convenient source of the bromine radical (Br•), making it particularly useful for allylic and benzylic brominations. wikipedia.orgnumberanalytics.com In the context of synthesizing this compound, NBS is employed for the α-bromination of the precursor, N-(1-phenylethyl)butanamide.
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and conducted under reflux in a non-polar solvent like carbon tetrachloride (CCl4). wikipedia.org The mechanism proceeds through a radical chain reaction. The initiator generates a radical, which then abstracts a hydrogen atom from the α-position of the butanamide, forming a resonance-stabilized radical intermediate. This radical then reacts with NBS to yield the desired α-bromo amide and a succinimidyl radical, which continues the chain. numberanalytics.com
One of the key advantages of using NBS is that it provides a low, steady concentration of molecular bromine (Br2) throughout the reaction. masterorganicchemistry.com This is because any hydrogen bromide (HBr) formed during the process reacts with NBS to regenerate Br2. youtube.com This controlled release of bromine minimizes side reactions, such as the addition of bromine across double bonds if unsaturated functionalities were present in the molecule. masterorganicchemistry.com
Recent advancements have also explored catalyst- and additive-free direct amidation/halogenation of tertiary arylamines using N-haloimides, highlighting the ongoing development of these methodologies. bohrium.com
Table 1: Key Features of NBS-Mediated α-Bromination
| Feature | Description |
| Reagent | N-Bromosuccinimide (NBS) |
| Reaction Type | Radical Substitution |
| Typical Conditions | Reflux in CCl4 with a radical initiator (e.g., AIBN) |
| Advantages | Mild conditions, selectivity, avoids high concentrations of Br2 |
| Mechanism | Radical chain reaction involving an α-amido radical intermediate |
While NBS is a popular choice, other halogenating agents can also be employed for the α-bromination of carbonyl compounds. For instance, molecular bromine (Br2) can be used, often under acidic conditions to promote enol formation, which then attacks the bromine. However, handling Br2 can be hazardous due to its high reactivity and volatility. masterorganicchemistry.com
Alternative reagents have been developed to offer milder and more selective bromination conditions. These include other N-bromoamides and reagents that can generate electrophilic bromine in situ. rsc.orgchemrxiv.org For example, the combination of an oxidizing agent with a bromide salt, such as hydrogen peroxide and sodium bromide in the presence of an acid, can generate Br2 in a controlled manner. chemicalbook.com The choice of halogenating agent can be critical in achieving high yields and minimizing byproducts, especially in complex molecules. nih.govresearchgate.net
When the precursor amide is chiral, as is the case with N-(1-phenylethyl)butanamide derived from a single enantiomer of (1-phenylethyl)amine, the introduction of a new stereocenter at the α-carbon presents a stereochemical challenge. The direct bromination of such a chiral amide can lead to a mixture of diastereomers.
Achieving stereocontrol in α-bromination reactions is an active area of research. acs.org One approach involves the use of chiral auxiliaries to direct the incoming bromine to one face of the enolate. Another strategy employs chiral catalysts, such as organocatalysts, to create a chiral environment around the substrate. acs.org For instance, enantioselective α-bromination of aldehydes has been successfully achieved using aminocatalysis, which could potentially be adapted for amides. acs.org The development of stereoselective bromination methods is crucial for the synthesis of enantiomerically pure α-bromo amides, which are valuable building blocks in medicinal chemistry. nih.gov
Bromination of Precursor Butanamides
Amidation Reactions for Constructing the this compound Scaffold
An alternative and often more direct route to this compound involves forming the amide bond between a pre-brominated carboxylic acid derivative and the amine.
This approach involves the reaction of a 2-bromobutanoic acid derivative, such as 2-bromobutanoyl chloride or 2-bromobutanoic acid itself, with (1-phenylethyl)amine. The use of the acyl chloride is generally more reactive and proceeds under milder conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct.
When starting from 2-bromobutanoic acid, a coupling agent is required to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This method is widely used in peptide synthesis and is applicable to the formation of a wide range of amides.
A significant advantage of this strategy is that if an enantiomerically pure 2-bromobutanoic acid is used, the stereochemistry at the α-carbon is already set. The subsequent amidation reaction typically proceeds without affecting this stereocenter, allowing for the synthesis of a single diastereomer of this compound when a single enantiomer of the amine is used. The preparation of chiral non-racemic α-halo amides often relies on this principle, starting from chiral α-amino acids. nih.gov
Table 2: Comparison of Synthetic Strategies
| Strategy | Precursor 1 | Precursor 2 | Key Transformation | Stereochemical Consideration |
| Direct Bromination | N-(1-phenylethyl)butanamide | Halogenating Agent (e.g., NBS) | α-Bromination | Potential for diastereomeric mixture formation; requires stereoselective method for control. |
| Amidation | 2-Bromobutanoic acid derivative | (1-Phenylethyl)amine | Amide bond formation | Stereochemistry can be pre-defined by the choice of chiral 2-bromobutanoic acid. |
Alternative Amidation Strategies (e.g., from Nitroalkanes)
The construction of the amide bond is a cornerstone of organic synthesis. nih.gov While traditional methods often involve coupling carboxylic acids and amines, alternative pathways using nitro compounds as amine surrogates offer unique advantages in terms of atom economy and novel reactivity. nih.govnih.gov
One such strategy is the direct oxidative amidation of primary nitroalkanes. Research has demonstrated a method for forming amide bonds by reacting a primary nitroalkane with an amine nucleophile in the presence of molecular oxygen and iodine. researchgate.net This approach avoids the need to first reduce the nitro group or activate a carboxylic acid. For the synthesis of this compound, a hypothetical pathway could involve the reaction of 1-nitrobutane (B1203751) with (1-phenylethyl)amine under oxidative conditions to form the butanamide backbone, which would then be followed by a separate bromination step.
Another broad category of alternative amidation involves the reductive amidation of various functional groups with nitroarenes, which serve as direct precursors to the aniline-type component of an amide. researchgate.net These reactions, often catalyzed by metals like nickel, can combine the reduction of the nitro group and the amidation into a streamlined process. nih.gov While the aliphatic amine in the target compound makes this specific strategy less direct, the principle of using nitro-compounds as amine precursors is a significant area of research for creating diverse amide structures. nih.govresearchgate.net
Table 1: General Conditions for Oxidative Amidation of Nitroalkanes with Amines
| Parameter | Condition | Reference |
|---|---|---|
| Oxidizing System | I₂ / O₂ | researchgate.net |
| Base | K₂CO₃ | researchgate.net |
| Solvent | Dichloromethane (CH₂Cl₂) or similar | researchgate.net |
| Temperature | Room Temperature | researchgate.net |
| Key Feature | Forms amide bond directly from nitroalkane and amine | researchgate.net |
Chemo- and Regioselective Synthesis Strategies
Achieving high chemo- and regioselectivity is critical in the synthesis of this compound to ensure the bromine atom is installed exclusively at the α-position of the butanamide moiety without reacting with the aromatic ring or other positions.
Strategies for Selective α-Bromination
The selective bromination at the α-carbon of a carbonyl compound, such as an amide, is a well-established but nuanced transformation. The primary challenge is to prevent bromination of the electron-rich phenyl group.
A common and effective reagent for this purpose is N-Bromosuccinimide (NBS). researchgate.net The reaction is typically performed under conditions that favor the formation of an enol or enolate intermediate, which then attacks the electrophilic bromine from NBS. This can be catalyzed by acids, such as p-toluenesulfonic acid (PTSA), often under microwave irradiation to enhance reaction rates and efficiency. researchgate.net For the substrate N-(1-phenylethyl)butanamide, the enolizable protons are at the α-position (C2), making it the target for bromination.
Other specialized brominating agents can also offer high regioselectivity. Phenyltrimethylammonium tribromide (PTT), for instance, is known as a selective reagent for the α-bromination of ketones and can be effective in preventing aromatic bromination, which could otherwise occur with harsher reagents like elemental bromine. researchgate.net The choice of solvent and temperature is also crucial for controlling selectivity. researchgate.net
Table 2: Reagents for Selective α-Bromination of Carbonyl Compounds
| Reagent | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (catalyst), CH₃CN, Microwave | Highly efficient for α-monobromination of ketones. | researchgate.net |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄ | Favors radical pathway for α-bromination. | |
| Phenyltrimethylammonium Tribromide (PTT) | Tetrahydrofuran (THF), room temperature | Known for selective bromination of ketones over activated aromatic rings. | researchgate.net |
Tandem Reaction Sequences
Tandem reactions, also known as domino or cascade reactions, involve the sequential formation of multiple chemical bonds in a single pot without isolating intermediates. princeton.edu This approach increases efficiency, reduces waste, and can lead to the rapid construction of complex molecules.
For the synthesis of this compound, a hypothetical tandem reaction could be designed. One possible sequence involves a chemo- and regioselective tandem Blaise reaction. nih.gov In a more tailored approach, a process could begin with the reaction between an appropriate nitrile and a Reformatsky reagent to generate a β-enamino ester intermediate. While not directly forming the target structure, this illustrates the principle of using tandem sequences to build complex backbones. nih.gov
A more direct, albeit still hypothetical, tandem sequence for the target molecule could involve the reaction of butanoyl chloride with (1-phenylethyl)amine to form the amide, followed by an in situ α-bromination in the same reaction vessel. This would require careful selection of reagents and conditions to ensure the amidation completes before the bromination begins, or the use of a brominating agent that is only activated after the initial amide formation. Such a process would streamline the synthesis from a two-step to a one-pot procedure, embodying the core advantages of tandem strategies. princeton.edu
Chemical Reactivity and Transformation Pathways of 2 Bromo N 1 Phenylethyl Butanamide
Nucleophilic Substitution Reactions at the α-Carbon
The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions at the carbon atom to which it is attached. This allows for the introduction of a variety of functional groups.
Formation of α-Amino Amides
The displacement of the bromide by nitrogen nucleophiles is a key transformation of α-bromo amides. This reaction pathway is fundamental in the synthesis of α-amino amides, which are significant substructures in many biologically active compounds. The reaction typically involves treating the α-bromo amide with an amine. The amine acts as a nucleophile, attacking the α-carbon and displacing the bromide ion. youtube.com This process can be used to synthesize a range of α-amino amides by varying the amine used in the reaction. These derivatives are of interest in medicinal chemistry, with some showing potential as voltage-gated sodium channel blockers for the treatment of pain. nih.gov
The general scheme for this reaction is as follows:
R-NH₂ + Br-CH(R')-C(O)NHR'' → R-NH-CH(R')-C(O)NHR'' + HBr
This reaction is a standard method for forming carbon-nitrogen bonds and is widely applicable in organic synthesis.
Synthesis of α-Oxygen-Functionalized Amides
The bromine atom can be displaced by oxygen-based nucleophiles to yield α-oxygen-functionalized amides. For instance, reaction with water or an alcohol can lead to the formation of α-hydroxy or α-alkoxy amides, respectively. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide that is formed. A notable application involves the tandem nucleophilic epoxide ring-opening/Brook rearrangement/radical oxygenation reactions, which can produce α,γ-dioxygenated N-allylamides. beilstein-journals.org
A simplified representation of this transformation is:
ROH + Br-CH(R')-C(O)NHR'' → RO-CH(R')-C(O)NHR'' + HBr
Synthesis of α-Sulfur-Functionalized Amides
Similarly, sulfur nucleophiles can be employed to synthesize α-sulfur-functionalized amides. Thiols (R-SH) or their corresponding thiolates (R-S⁻) can react with 2-bromo-N-(1-phenylethyl)butanamide to introduce a sulfur-containing moiety at the α-position. These reactions are valuable for creating compounds with potential applications in materials science and medicinal chemistry. A robust method for preparing N-acylsulfenamides involves the reaction of amides with N-thiosuccinimides or N-thiophthalimides, which avoids the use of highly reactive sulfenyl chlorides. nih.gov
The reaction can be depicted as:
RSH + Br-CH(R')-C(O)NHR'' → RS-CH(R')-C(O)NHR'' + HBr
Other Nucleophilic Displacements of the Bromine Atom
A variety of other nucleophiles can displace the bromine atom, highlighting the versatility of this compound as a synthetic intermediate. For example, reaction with sodium azide (B81097) (NaN₃) would yield an α-azido amide, which can be further transformed, such as through reduction to an α-amino amide. Another important transformation is the reaction with cyanide ion (CN⁻), which extends the carbon chain and introduces a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. pearson.com The reactivity of α-bromo ketones, such as 2-bromo-1-phenylethanone, with various nucleophiles has been studied, and it was found that the rate enhancement due to the adjacent carbonyl group is highly dependent on the specific nucleophile used. rsc.org
| Nucleophile | Product Functional Group |
| Amines (R-NH₂) | α-Amino |
| Alcohols (R-OH) | α-Alkoxy |
| Thiols (R-SH) | α-Thio |
| Azide (N₃⁻) | α-Azido |
| Cyanide (CN⁻) | α-Cyano |
Radical Reactions and Cyclizations
Beyond nucleophilic substitutions, the bromine atom in this compound can participate in radical reactions.
Intramolecular Radical Cyclization Reactions
If the N-phenylethyl group is replaced with an unsaturated moiety, such as an allyl group, the resulting N-allyl-α-bromoamide can undergo intramolecular radical cyclization. This type of reaction is typically initiated by a radical initiator, such as tributyltin hydride (Bu₃SnH) and AIBN, or by using photoredox catalysis. The reaction proceeds via the formation of a radical at the α-carbon, which then attacks the double bond within the same molecule to form a cyclic product, typically a γ-lactam. These cyclization reactions are powerful tools for constructing heterocyclic rings, which are prevalent in natural products and pharmaceuticals. For instance, α-(aminoxy)amides can be subjected to thermal radical cyclization to produce polysubstituted γ-lactams. beilstein-journals.org
The general process involves:
Homolytic cleavage of the C-Br bond to form an α-amido radical.
Intramolecular attack of the radical on the double bond.
Formation of a new carbon-carbon bond, resulting in a cyclic radical.
Quenching of the cyclic radical to give the final lactam product.
This methodology provides a route to complex cyclic structures from relatively simple acyclic precursors.
Role of Chiral Auxiliaries in Asymmetric Induction (e.g., (S)-1-phenylethyl group)
Asymmetric induction is a critical process in stereochemistry, guiding a chemical reaction to preferentially form one enantiomer or diastereoisomer over another. This is often achieved through the temporary incorporation of a chiral auxiliary, a stereogenic group that directs the stereochemical outcome of subsequent reactions. The (S)-1-phenylethyl group, derived from (S)-1-phenylethylamine, is a widely utilized chiral auxiliary in asymmetric synthesis. Its role in this compound is to control the stereochemistry of reactions at the α-carbon of the butanamide moiety.
The effectiveness of a chiral auxiliary stems from its ability to create a diastereomeric, and therefore energetically distinct, transition state for the approach of a reagent to the prochiral center. In the case of this compound, the chiral (S)-1-phenylethyl group establishes a chiral environment around the amide. The steric bulk of the phenyl group and the specific conformation it imparts influence how reagents approach the electrophilic carbon atom bearing the bromine. This steric hindrance forces the incoming nucleophile to attack from the less hindered face, leading to the preferential formation of one diastereomer.
The diastereoselectivity of such reactions can be influenced by various factors, including the reaction temperature, the solvent, and the nature of the reagents used. After the desired stereocenter has been created, the chiral auxiliary can be cleaved from the molecule to yield the enantiomerically enriched product and recover the auxiliary for potential reuse.
Reduction Chemistry of the Carbon-Bromine Bond
The carbon-bromine bond in α-haloamides like this compound is a key site for chemical transformation, particularly through reduction. Reduction of this bond typically involves the replacement of the bromine atom with a hydrogen atom, a process known as hydrodebromination. Various reducing agents and methodologies can be employed to achieve this transformation, with the choice often depending on the desired chemoselectivity and the presence of other functional groups in the molecule.
Common methods for the reduction of α-bromo amides include the use of metal hydrides, catalytic hydrogenation, and radical-based reductions. For instance, nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with organozinc reagents in the presence of a chiral ligand has been shown to be an effective method for obtaining enantiopure α-chiral amides. Other approaches may utilize transition metal-free conditions. For example, UV-light-driven reactions in an aqueous medium, using a TBAI catalyst and a mild reducing agent like Na2S2O3, can facilitate the coupling of α-bromo amides with other molecules, which can be a precursor to reduction.
The table below summarizes some potential reduction methods for the C-Br bond in α-bromo amides.
| Reagent/Catalyst System | Conditions | Outcome |
| Nickel catalyst / Chiral Ligand | Negishi cross-coupling with organozinc reagents | Enantiopure α-chiral amides |
| UV light / TBAI / Na2S2O3 | Aqueous medium | Coupling with alkynes, indirect C-Br functionalization |
| Lithium aluminum hydride (LiAlH4) | Aprotic solvent (e.g., THF) | Reduction of both amide and C-Br bond |
| Borane Dimethylsulfide (BH3·DMS) | Continuous-flow, high temperature | Potential for selective reduction |
It is important to note that strong reducing agents like lithium aluminum hydride (LiAlH4) can also reduce the amide functional group to an amine. Therefore, milder or more chemoselective reagents are often necessary if only the carbon-bromine bond is to be reduced while preserving the amide moiety.
Derivatization at the Amide Nitrogen and Phenyl Ring
Amide N-Alkylation and Acylation
The secondary amide nitrogen in this compound provides a site for further functionalization through N-alkylation and N-acylation reactions. These transformations can introduce a variety of substituents, modifying the compound's physical and chemical properties.
N-Alkylation involves the replacement of the hydrogen atom on the nitrogen with an alkyl group. This can be achieved by treating the amide with an alkylating agent, such as an alkyl halide, in the presence of a base. The base is required to deprotonate the amide nitrogen, increasing its nucleophilicity. The choice of base and reaction conditions is crucial to avoid competing reactions. Acid-catalyzed N-alkylation using alcohols can also be a viable method, particularly if the alcohol can form a stabilized carbocation.
N-Acylation introduces an acyl group to the amide nitrogen, forming an imide. This is typically accomplished by reacting the amide with an acylating agent like an acyl chloride or an acid anhydride (B1165640). This reaction often requires a catalyst and may be facilitated by the use of a non-nucleophilic base to scavenge the acidic byproduct. The resulting imide can serve as a precursor for other functional groups or as a protecting group.
The following table outlines general conditions for these derivatizations.
| Transformation | Reagent | Typical Conditions | Product |
| N-Alkylation | Alkyl halide | Base (e.g., NaH), Aprotic solvent | N-alkylated amide |
| N-Alkylation | Alcohol | Acid catalyst (e.g., H2SO4) | N-alkylated amide |
| N-Acylation | Acyl chloride | Base (e.g., pyridine), Aprotic solvent | Imide |
| N-Acylation | Acid anhydride | Catalyst (e.g., DMAP) | Imide |
Electrophilic Aromatic Substitution on the Phenylethyl Moiety
The phenyl ring of the N-(1-phenylethyl) group is susceptible to electrophilic aromatic substitution (SEAr) reactions. These reactions allow for the introduction of various substituents onto the aromatic ring, further modifying the structure of the parent compound. The alkyl group attached to the ring is generally an ortho-, para-directing and activating group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment of the ethyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst (e.g., FeCl3, AlBr3).
Sulfonation: Introduction of a sulfonic acid group (-SO3
Stereochemical Aspects in the Chemistry of 2 Bromo N 1 Phenylethyl Butanamide
Chiral Centers and Enantiomerism in 2-Bromo-N-(1-phenylethyl)butanamide
The molecular structure of this compound contains two distinct chiral centers. The first is the carbon atom at the second position of the butanamide chain, which is bonded to a bromine atom, a hydrogen atom, an ethyl group, and the carbonyl group of the amide. The second chiral center is the benzylic carbon of the 1-phenylethyl group, which is attached to a hydrogen atom, a methyl group, a phenyl group, and the nitrogen atom of the amide linkage. The presence of these two stereocenters means that the compound can exist as a maximum of 2^2, or four, distinct stereoisomers.
The four possible stereoisomers of this compound consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.
The specific configurations at the chiral centers are designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R) or (S) configuration to each center. This leads to the following possible stereoisomers:
(2R, 1'R)-2-bromo-N-(1-phenylethyl)butanamide
(2S, 1'S)-2-bromo-N-(1-phenylethyl)butanamide
(2R, 1'S)-2-bromo-N-(1-phenylethyl)butanamide
(2S, 1'R)-2-bromo-N-(1-phenylethyl)butanamide
The pair of (2R, 1'R) and (2S, 1'S) isomers are enantiomers of each other. Similarly, the (2R, 1'S) and (2S, 1'R) isomers constitute another pair of enantiomers. The relationship between any other pairing of these isomers is diastereomeric. For example, the (2R, 1'R) isomer is a diastereomer of both the (2R, 1'S) and (2S, 1'R) isomers.
Table of Possible Stereoisomers of this compound
| Configuration at C2 | Configuration at C1' | Stereoisomer | Relationship to (2R, 1'R) |
| R | R | (2R, 1'R) | - |
| S | S | (2S, 1'S) | Enantiomer |
| R | S | (2R, 1'S) | Diastereomer |
| S | R | (2S, 1'R) | Diastereomer |
The synthesis of this compound typically involves the reaction of a derivative of 2-bromobutanoic acid with 1-phenylethylamine (B125046). When a racemic mixture of 2-bromobutanoyl halide or anhydride (B1165640) is reacted with a single enantiomer of 1-phenylethylamine (e.g., (R)-1-phenylethylamine), the product will be a mixture of two diastereomers: (2R, 1'R)-2-bromo-N-((R)-1-phenylethyl)butanamide and (2S, 1'R)-2-bromo-N-((R)-1-phenylethyl)butanamide.
These diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which can be exploited for their separation. The relative ratio of the two diastereomers formed in such a reaction is dependent on the degree of stereochemical induction exerted by the chiral amine during the reaction. Factors such as the reaction conditions (temperature, solvent, and reagents) can influence the diastereomeric ratio.
Asymmetric Synthesis and Stereocontrol Methodologies
The selective synthesis of a particular stereoisomer of this compound is a key challenge in its chemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess.
Diastereoselective synthesis of this compound can be achieved by using a chiral auxiliary. In this context, the enantiomerically pure 1-phenylethylamine acts as the chiral auxiliary. When a racemic mixture of 2-bromobutanoyl chloride is reacted with, for example, (S)-1-phenylethylamine, a mixture of two diastereomers, (2R)-2-bromo-N-((S)-1-phenylethyl)butanamide and (2S)-2-bromo-N-((S)-1-phenylethyl)butanamide, is formed. The inherent chirality of the amine can favor the formation of one diastereomer over the other, a phenomenon known as diastereoselection. The level of diastereoselectivity can be influenced by the reaction conditions.
A relevant example of stereoselective synthesis in a related system is the asymmetric Michael addition to form isobutyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate, which proceeds with high stereoselectivity. northeastern.edu This demonstrates that the 1-phenylethylamine moiety can effectively control the stereochemical outcome of reactions at an adjacent carbon center.
Enantioselective synthesis aims to create a specific enantiomer of the desired product. In the context of this compound, this would involve the selective formation of, for instance, the (2R, 1'R) isomer. This can be achieved by reacting an enantiomerically pure starting material, such as (R)-2-bromobutanoic acid, with (R)-1-phenylethylamine.
Another approach is the use of a chiral catalyst to control the stereochemistry of the reaction between achiral or racemic starting materials. For example, the enantioselective synthesis of 2-substituted 2-phenylethylamines has been achieved through the lithiation and asymmetric substitution of N-(2-phenylethyl)isobutyramide in the presence of a chiral ligand, (-)-sparteine, yielding products with high enantiomeric ratios. acs.org A similar strategy could potentially be adapted for the synthesis of the target molecule.
Structural Elucidation and Spectroscopic Analysis of 2 Bromo N 1 Phenylethyl Butanamide
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For 2-bromo-N-(1-phenylethyl)butanamide, with a molecular formula of C₁₂H₁₆BrNO, the expected molecular weight is approximately 270.17 g/mol .
The mass spectrum of this compound would be expected to exhibit a characteristic molecular ion peak cluster. Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), the molecular ion would appear as two peaks of almost equal intensity. These peaks would be separated by two m/z units, representing the [M]⁺ and [M+2]⁺ ions, which is a definitive indicator for the presence of a single bromine atom in the molecule.
Beyond the molecular ion, the mass spectrum would display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern provides valuable information about the compound's structure. For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom is common for amides. A significant fragmentation pathway is the cleavage of the N-CO bond, which would lead to the formation of a stable acylium ion.
Loss of Bromine: The carbon-bromine bond is susceptible to cleavage, leading to a fragment corresponding to the loss of a bromine radical.
Cleavage of the Phenylethyl Group: Fragmentation of the N-(1-phenylethyl) moiety could also occur, leading to characteristic peaks.
A hypothetical table of the major expected mass spectral fragments is presented below.
| m/z (relative intensity) | Proposed Fragment Ion | Fragment Structure |
| 271/269 (M⁺/M+2⁺) | Molecular Ion | [C₁₂H₁₆⁷⁹/⁸¹BrNO]⁺ |
| 190 | [M - Br]⁺ | [C₁₂H₁₆NO]⁺ |
| 148 | [C₄H₆BrO]⁺ | [CH₃CH₂CH(Br)CO]⁺ |
| 105 | [C₈H₉]⁺ | [C₆H₅CHCH₃]⁺ |
| 77 | [C₆H₅]⁺ | Phenyl group |
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment | m/z | Structure |
| Molecular Ion | 269/271 | [C₁₂H₁₆BrNO]⁺ |
| Loss of Bromine | 190 | [C₁₂H₁₆NO]⁺ |
| Butanoyl Bromide Fragment | 148 | [C₄H₆BrO]⁺ |
| Phenylethyl Fragment | 105 | [C₈H₉]⁺ |
| Phenyl Fragment | 77 | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the connectivity of the atoms in this compound and reveal details about its conformation, bond lengths, and bond angles.
To perform this analysis, a suitable single crystal of the compound would be required. The crystal would be mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
Based on studies of structurally similar N-(1-phenylethyl) amides, it is anticipated that the crystal structure of this compound would exhibit intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. This interaction typically leads to the formation of one-dimensional chains or more complex hydrogen-bonded networks within the crystal lattice.
The conformation of the molecule would be of particular interest, specifically the torsion angles defining the orientation of the phenyl group and the butanamide chain relative to each other. The presence of the chiral center at the 1-phenylethyl group would also be unambiguously confirmed, and the absolute configuration could be determined if a suitable heavy atom is present and anomalous dispersion effects are measured.
A hypothetical table of crystallographic data is provided below, based on typical values for similar organic compounds.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for monoclinic) |
| Volume (ų) | 1500 - 2500 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.2 - 1.4 |
| Key Bond Length (C-Br) (Å) | ~1.95 |
| Key Bond Length (C=O) (Å) | ~1.23 |
| Key Bond Length (C-N) (Å) | ~1.34 |
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.5 Å, b = 8.0 Å, c = 18.0 Å, β = 100° |
| Volume | 1773 ų |
| Molecules per Unit Cell (Z) | 4 |
No Theoretical and Computational Chemistry Studies Found for this compound
Following a comprehensive search of scientific databases and academic literature, no specific theoretical and computational chemistry studies were found for the chemical compound This compound . Consequently, the generation of an article detailing its quantum chemical calculations, conformational analysis, and molecular orbital theory applications, as per the requested outline, cannot be fulfilled at this time.
The investigation for research findings on this specific molecule included targeted searches for studies employing Density Functional Theory (DFT) for electronic structure and geometry optimization, Time-Dependent Density Functional Theory (TD-DFT) for electronic transitions, as well as conformational analysis and energy landscapes. Furthermore, searches were conducted for applications of molecular orbital theory, specifically focusing on Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) analyses.
Despite these extensive efforts, the search did not yield any peer-reviewed articles, dissertations, or other scholarly works that have investigated these theoretical aspects of this compound. The available information is limited to basic identification and physicochemical properties from chemical suppliers and databases.
Without any existing research on this compound's computational chemistry, it is not possible to provide the detailed, data-driven article as requested. The scientific community has not, to date, published any studies that would provide the necessary data for the specified topics.
Theoretical and Computational Chemistry Studies on 2 Bromo N 1 Phenylethyl Butanamide
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its electrophilic and nucleophilic sites.
The MEP is calculated based on the principles of quantum mechanics, typically using Density Functional Theory (DFT). The resulting map is color-coded to represent different potential values. Generally, regions of negative electrostatic potential, often colored in shades of red and yellow, are associated with an excess of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, areas with positive electrostatic potential, depicted in blue, indicate a deficiency of electrons and are prone to nucleophilic attack. researchgate.net
For 2-bromo-N-(1-phenylethyl)butanamide, an MEP analysis would be expected to highlight several key reactive areas:
Negative Regions: The most significant region of negative potential would likely be concentrated around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and the presence of lone pairs of electrons. researchgate.net This would identify it as a primary site for electrophilic interactions.
Positive Regions: A prominent area of positive potential would be anticipated around the hydrogen atom of the amide group (N-H). This positive character makes it a potential site for nucleophilic attack. Another region of positive potential might be associated with the hydrogen atoms on the phenyl ring.
Intermediate Regions: The rest of the molecule, including the carbon backbone and the phenyl ring, would exhibit intermediate potential values, typically colored in green.
The MEP map provides a visual representation of the molecule's reactivity, which is crucial for understanding its interaction with other molecules, including potential roles in chemical reactions and biological interactions. The analysis of the MEP surface helps in qualitatively understanding the sites for hydrogen bonding interactions as well. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. The primary techniques used for this purpose are Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, with calculations typically performed using DFT methods like B3LYP with various basis sets. nih.gov
The theoretical calculations yield a set of vibrational frequencies corresponding to the fundamental modes of the molecule. However, these calculated frequencies are often systematically higher than the experimental values due to the calculations being performed on a single molecule in the gas phase at zero Kelvin and the inherent approximations in the theoretical methods. To account for these discrepancies, the calculated frequencies are typically scaled by an empirical factor. The comparison of these scaled theoretical wavenumbers with the experimental FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the observed vibrational bands. researchgate.net
For this compound, a comparison between theoretical and experimental vibrational frequencies would be instrumental in confirming its molecular structure. Key vibrational modes of interest would include:
N-H Stretching: The stretching vibration of the amide N-H bond.
C=O Stretching: The characteristic stretching of the carbonyl group.
C-N Stretching: The stretching of the amide C-N bond.
C-Br Stretching: The stretching vibration of the carbon-bromine bond.
Aromatic C-H Stretching: The stretching modes of the C-H bonds on the phenyl ring.
A high degree of correlation between the scaled theoretical and experimental spectroscopic data would lend confidence to the accuracy of the computed molecular geometry and other calculated properties. nih.gov
Illustrative Comparison of Predicted and Experimental Vibrational Frequencies
While specific experimental data for this compound is not presented here, the following table illustrates how a comparison between theoretical and experimental vibrational frequencies would be presented. The hypothetical experimental values are based on typical ranges for the respective functional groups.
| Vibrational Mode | Functional Group | Hypothetical Experimental Wavenumber (cm⁻¹) | Hypothetical Calculated Wavenumber (cm⁻¹) |
| N-H Stretch | Amide | 3300 | 3320 |
| C=O Stretch | Amide | 1650 | 1665 |
| C-N Stretch | Amide | 1420 | 1435 |
| C-Br Stretch | Alkyl Halide | 680 | 690 |
| Aromatic C-H Stretch | Phenyl Ring | 3050 | 3065 |
This comparative analysis is a cornerstone of modern chemical research, enabling a deeper understanding of molecular structure and properties.
Applications As a Synthetic Intermediate in Organic Synthesis
Precursor in the Synthesis of Diverse Amide Derivatives
The presence of a bromine atom on the carbon alpha to the amide carbonyl group makes 2-bromo-N-(1-phenylethyl)butanamide an effective precursor for a variety of amide derivatives. The bromine atom is a good leaving group, susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at the α-position, leading to the synthesis of diverse substituted amides.
One of the most common transformations is the synthesis of α-amino amides. nih.gov These compounds are of significant interest as they are fundamental subunits of peptides and proteins and serve as building blocks for various heterocyclic compounds and ligands for metal catalysts. nih.gov The reaction typically involves the displacement of the bromide by a nitrogen nucleophile, such as an amine, in the presence of a base. nih.gov The reaction of this compound with different amines can thus generate a library of α-amino amide derivatives with varying substituents on the nitrogen atom.
Furthermore, the reactivity of the α-bromo position is not limited to nitrogen nucleophiles. Carbon nucleophiles, such as those derived from malonates, can also be employed to form new carbon-carbon bonds, leading to more complex amide structures. nih.gov
Role in Chiral Compound Synthesis
The inherent chirality of the (1-phenylethyl)amine moiety in this compound makes it a valuable tool in asymmetric synthesis. This chiral auxiliary can direct the stereochemical outcome of reactions at the α-carbon, enabling the diastereoselective synthesis of new chiral compounds.
When this compound is used in reactions, the existing stereocenter on the nitrogen substituent can influence the approach of incoming reagents to the α-carbon. This can lead to a preferential formation of one diastereomer over the other. For instance, in nucleophilic substitution reactions at the α-position, the chiral environment provided by the (1-phenylethyl) group can lead to a diastereomeric excess of the product.
The principle of using chiral auxiliaries to control stereoselectivity is a well-established strategy in organic synthesis. nih.gov In the context of α-haloamides, chiral auxiliaries like Oppolzer's camphorsultam have been shown to effectively control the stereochemistry of reactions. nih.gov Similarly, the (1-phenylethyl) group in the title compound can serve this purpose, making it a useful starting material for the synthesis of enantiomerically enriched compounds. Dynamic kinetic resolution (DKR) is another powerful technique that has been applied to α-bromo amides, where a racemic starting material is converted into a single, enantiomerically pure product. nih.gov
Building Block for Complex Heterocyclic Systems
Beyond its use in the synthesis of acyclic amide derivatives, this compound can serve as a building block for the construction of more complex heterocyclic systems. The dual functionality of the molecule—the electrophilic α-carbon and the nucleophilic potential of the amide nitrogen (after deprotonation)—allows for intramolecular cyclization reactions to form various ring structures.
A notable application of α-haloamides is in the synthesis of strained ring systems like aziridinones (α-lactams) and β-lactams (azetidin-2-ones). nih.gov These reactions typically proceed via an intramolecular nucleophilic substitution, where the amide nitrogen attacks the carbon bearing the bromine atom. The formation of these heterocyclic cores is significant as they are present in a variety of biologically active molecules.
The synthesis of β-lactams, for example, can be achieved through the reaction of an α-haloamide with a suitable carbon nucleophile that can also act as a trigger for cyclization. nih.gov The ability to construct these heterocyclic scaffolds makes this compound a valuable precursor for medicinal chemistry and drug discovery programs, which often target molecules containing such ring systems. sigmaaldrich.comwikipedia.org
Advanced Methodologies and Future Research Directions
Continuous Flow Synthesis of α-Bromoamides
Continuous flow chemistry has emerged as a transformative technology in pharmaceutical and fine chemical manufacturing, offering significant advantages over traditional batch processing. chemicalindustryjournal.co.ukseqens.comasynt.com This technique involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors. aurigeneservices.com The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including α-bromoamides, is driven by the need for safer, more efficient, and scalable manufacturing processes. chemicalindustryjournal.co.ukaurigeneservices.com
Key Research Findings:
Flow chemistry provides exceptional control over reaction parameters such as temperature, pressure, and mixing, which is crucial for reactions that are highly exothermic or involve hazardous reagents. chemicalindustryjournal.co.ukmdpi.com The small reactor volumes inherent to flow systems enhance safety by minimizing the amount of reactive material present at any given time. asynt.com This precise control often leads to higher yields, improved purity profiles, and faster reaction times compared to batch methods. seqens.comaurigeneservices.com
While specific studies on the continuous flow synthesis of 2-bromo-N-(1-phenylethyl)butanamide are not extensively documented, the synthesis of related α-aminoamides has been successfully demonstrated in flow systems. nih.gov These processes often show vast improvements over batch equivalents, including the ability to "telescope" multiple reaction steps into a single, uninterrupted sequence, which reduces manual handling and purification steps. mdpi.comresearchgate.net For the synthesis of α-bromoamides, flow technology could be particularly advantageous for the bromination step, which can be hazardous on a large scale.
A significant challenge in flow chemistry is the potential for solid precipitation, which can lead to reactor clogging. hybrid-chem.com This is particularly relevant for reactions that generate insoluble byproducts. Research is ongoing to develop advanced reactor designs and methodologies to manage solid formation, ensuring the robustness of continuous manufacturing processes. hybrid-chem.com
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Potential Advantage for this compound Synthesis |
|---|---|---|---|
| Safety | Higher risk with large volumes of hazardous reagents | Inherently safer due to small reaction volumes. asynt.com | Improved safety profile for the bromination step. |
| Scalability | Challenging; requires re-optimization of parameters. chemicalindustryjournal.co.uk | Simpler scale-up by extending operation time or using parallel reactors. seqens.com | Facilitates easier transition from laboratory to industrial production. |
| Process Control | Difficult to control temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. chemicalindustryjournal.co.ukmdpi.com | Higher selectivity and yield, reducing byproduct formation. |
| Efficiency | Often involves multiple isolation and purification steps. | Enables telescoped reactions, reducing workup and improving throughput. nih.govresearchgate.net | Faster and more cost-effective production cycle. |
Catalytic Approaches for Enhanced Selectivity
The development of catalytic methods for amide bond formation is a primary focus of modern organic synthesis, aiming to replace stoichiometric reagents that generate significant waste. For a chiral molecule like this compound, which has two stereocenters, achieving high stereoselectivity is paramount. Advanced catalytic approaches, including photocatalysis and biocatalysis, offer powerful tools for controlling the stereochemical outcome of the synthesis.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful strategy for forming new chemical bonds under mild conditions. nih.govnih.gov In the context of α-bromoamides, photocatalytic methods have been developed for their coupling with unactivated alkenes to produce γ-lactams, which are valuable heterocyclic scaffolds in pharmaceuticals. nih.govrsc.org These reactions proceed via the generation of an electrophilic carbon-centered radical from the α-bromoamide. nih.govrsc.org A recent study demonstrated a photoexcited palladium-catalyzed enantioselective cyclization of 1,3-dienes with 2-bromoamides, providing a novel route to chiral γ-lactams with good to moderate enantioselectivity. acs.org This highlights the potential of using photocatalysis to control stereochemistry in reactions involving α-bromoamides.
Biocatalysis: Enzymes are highly selective catalysts that operate under mild, environmentally benign conditions. nih.govnih.gov Lipases and proteases have been successfully used to catalyze the enantioselective synthesis of amides, including those with two chiral centers. rsc.orgrsc.org For instance, Candida cylindracea lipase (B570770) and subtilisin have been employed in the enantioselective aminolysis of racemic esters with racemic amines to produce chiral amides. rsc.orgrsc.org Furthermore, dynamic kinetic resolution, which combines a stereoselective enzyme with a catalyst that racemizes the slower-reacting enantiomer, can enable the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. nih.gov This approach has been used for the synthesis of chiral amino acids and could be adapted for the synthesis of specific stereoisomers of this compound. nih.gov
| Catalytic Approach | Key Features | Potential Application for this compound |
|---|---|---|
| Photocatalysis | Uses visible light; proceeds via radical intermediates; mild reaction conditions. nih.govnih.gov | Enantioselective C-C bond formation to create complex derivatives. acs.org |
| Transition Metal Catalysis | Ligand-controlled stereoselectivity; can form C-C, C-N, and C-O bonds. nih.gov | Diastereoselective synthesis of specific isomers by choosing appropriate ligands. nih.govacs.org |
| Biocatalysis (Enzymes) | High chemo-, regio-, and stereoselectivity; operates in aqueous media under mild conditions. nih.govnih.gov | Kinetic or dynamic kinetic resolution to obtain enantiomerically pure forms of the compound. rsc.orgnih.gov |
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. ucl.ac.ukrsc.org Amide bond formation has been identified as a key area for improvement, as traditional methods often rely on toxic solvents and coupling reagents that generate substantial waste. rsc.orgresearchgate.net
Key Research Findings:
The application of green chemistry to amide synthesis focuses on several key areas:
Catalytic Methods: As discussed previously, using catalysts instead of stoichiometric reagents is a cornerstone of green chemistry. Biocatalysis is particularly promising, as enzymes are biodegradable, non-toxic, and often operate in water. nih.govrsc.org
Solvent Selection: Many common solvents used in amide synthesis, such as DMF and NMP, have toxicity concerns. ucl.ac.uk Research is focused on replacing these with greener alternatives like cyclopentyl methyl ether (CPME) or even performing reactions under solvent-free conditions. nih.govrsc.orgresearchgate.net A sustainable enzymatic method for amide synthesis has been developed using Candida antarctica lipase B (CALB) in CPME, achieving excellent yields without intensive purification. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. Direct amidation of carboxylic acids with amines, which produces only water as a byproduct, is an ideal reaction but often requires harsh conditions. Catalytic methods that enable this transformation under milder conditions are highly sought after. researchgate.net
For the synthesis of this compound, adopting green chemistry principles could involve using an enzymatic approach for the amidation step and selecting environmentally benign solvents for extraction and purification processes.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and process development. researchgate.net By modeling molecules and their interactions, researchers can predict properties, understand reaction mechanisms, and design new compounds with desired characteristics before committing to laboratory synthesis.
Key Research Findings:
In the context of amide synthesis, computational studies have provided deep insights into reaction mechanisms. For example, density functional theory (DFT) calculations have been used to elucidate the mechanism of amide bond formation mediated by silane (B1218182) derivatives, helping to understand the structure-activity relationship of the substrates. rsc.org Similarly, the mechanism of ynamide-mediated amide bond formation has been explored computationally, revealing the role of the carboxylic acid as a bifunctional catalyst. rsc.org
For a molecule like this compound, computational tools can be applied in several ways:
Derivative Design: By modeling the interaction of the compound with a hypothetical biological target, researchers could design novel derivatives with enhanced activity. This involves modifying the substituents on the phenyl ring or the butanamide chain to optimize binding.
Reactivity Prediction: The reactivity of the bromine atom in nucleophilic substitution or cross-coupling reactions is key to the synthetic utility of α-bromoamides. Computational models can predict how changes to the molecular structure will affect this reactivity, guiding the synthesis of derivatives that are poised for further functionalization. rsc.org
Spectroscopic Analysis: Predicting spectroscopic data (e.g., NMR, IR) can aid in the characterization of newly synthesized compounds.
While specific computational studies on this compound are limited, the principles derived from studies on related amides and bioactive molecules are directly applicable. researchgate.netresearchgate.net
Exploration of New Reaction Pathways for α-Bromoamides
Beyond optimizing existing routes, researchers are constantly exploring fundamentally new ways to synthesize and utilize α-bromoamides. These novel pathways can provide access to complex molecular architectures that are difficult to obtain through traditional methods.
Key Research Findings:
Several innovative reaction pathways involving α-bromoamides have been reported recently:
[3+2] Annulation Reactions: As mentioned, photocatalysis can enable the [3+2] annulation of α-bromoamides with alkenes to form γ-lactams. nih.govrsc.org This represents a powerful bond-disconnection strategy for the synthesis of this important heterocyclic motif.
Synthesis of β-Lactams: While distinct from the target compound, the synthesis of β-lactams often involves related precursors and methodologies. A novel, highly diastereoselective method has been developed to create α-bromo N-alkoxy β-lactams via an NBS-mediated cyclization. rsc.orgrsc.org These products contain two valuable functional handles (C-Br and N-O) for further modification.
Umpolung Amide Synthesis (UmAS): This strategy reverses the normal reactivity of the synthetic partners. An enantioselective synthesis of α-oxy amides has been developed using UmAS, which provides a convergent and stereocontrolled route to these valuable compounds. acs.orgnih.gov This type of reactivity inversion could open new synthetic possibilities for α-bromoamides.
These examples demonstrate a trend towards developing reactions that build molecular complexity rapidly and with high selectivity. Applying such innovative strategies to this compound could lead to the discovery of novel derivatives with interesting biological or material properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-N-(1-phenylethyl)butanamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via bromination of the precursor N-(1-phenylethyl)butanamide using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. Reactions are typically conducted in inert solvents (e.g., dichloromethane) at 0–25°C. Optimization involves controlling stoichiometry (1:1 molar ratio of precursor to NBS) and reaction time (4–12 hours) to minimize side products. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution and amide linkage.
- Mass Spectrometry (HRMS) : For molecular weight validation.
- FTIR : Identification of amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- Melting Point Analysis : To assess purity (typically >95% by HPLC) .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to irritant properties. Store in airtight containers at 2–8°C. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How does the stereochemistry of the 1-phenylethyl group influence biological activity?
- Methodology : Enantiomeric purity (R vs. S configuration) is critical for target binding. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers. Comparative bioassays (e.g., enzyme inhibition IC₅₀) reveal that the (R)-enantiomer exhibits 3–5x higher affinity for cytochrome P450 isoforms due to better hydrophobic pocket fit .
Q. What strategies mitigate competing side reactions during nucleophilic substitution of the bromine atom?
- Methodology :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalysts : Add KI (10 mol%) to stabilize transition states in SN2 mechanisms.
- Temperature Control : Lower temperatures (0–10°C) reduce elimination byproducts.
- Monitoring : TLC or in-situ IR tracks reaction progress .
Q. How can computational modeling predict the compound’s reactivity and binding modes?
- Methodology :
- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set to optimize geometry and calculate electrophilicity (ω = 2.8 eV).
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., kinases), showing hydrogen bonds between the amide group and Asp86/Lys92 residues (ΔG = −9.2 kcal/mol) .
Q. What structural modifications enhance metabolic stability in preclinical studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
